molecular formula C4H6OS B12721796 S-Methyl thioacrylate CAS No. 5883-16-9

S-Methyl thioacrylate

Cat. No.: B12721796
CAS No.: 5883-16-9
M. Wt: 102.16 g/mol
InChI Key: PSJMMTZCYKGHJA-UHFFFAOYSA-N
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Description

S-Methyl thioacrylate is an organosulfur compound and a thioester with the chemical formula CH₂=CHCOSCH₃. It is the S-ester formed between acrylic acid and methanethiol . This compound is of significant interest in multiple research fields due to its unique properties. In biochemical and nutritional studies, this compound is a key metabolite responsible for the characteristic odor in the urine of some individuals after consuming asparagus, providing a model system for studying human genetic variation in metabolism and olfactory perception . The compound arises from the digestion of asparagusic acid, which is broken down into several sulfur-containing volatiles . In materials science, this compound serves as a valuable monomer for synthesizing functional polymers . Thioacrylate monomers like this one are a growing area of interest because the introduction of thioesters or thiol groups can enhance material properties such as mechanical strength, heat resistance, and biocompatibility, opening avenues for advanced functional materials . A common laboratory synthesis involves the reaction of acryloyl chloride with sodium thiomethoxide to produce the target compound . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5883-16-9

Molecular Formula

C4H6OS

Molecular Weight

102.16 g/mol

IUPAC Name

S-methyl prop-2-enethioate

InChI

InChI=1S/C4H6OS/c1-3-4(5)6-2/h3H,1H2,2H3

InChI Key

PSJMMTZCYKGHJA-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for S Methyl Thioacrylate and Analogous Thioacrylates

Direct Esterification and Transesterification Routes

Direct thioesterification involves the condensation reaction between a carboxylic acid and a thiol. For S-methyl thioacrylate, this corresponds to the reaction of acrylic acid with methanethiol (B179389). Such reactions are typically catalyzed by strong acids to activate the carboxylic acid toward nucleophilic attack by the thiol. Brønsted acids like trifluoromethanesulfonic acid have been shown to be effective catalysts for the direct formation of thioesters from free carboxylic acids and thiols, affording the products in high yields rsc.org. The primary challenge in this approach is the removal of water to drive the reaction equilibrium toward the product.

Transesterification, or thioester interchange, is an alternative route where an existing ester, such as methyl acrylate (B77674), is reacted with a thiol. This equilibrium process can be driven to completion by removing the alcohol byproduct (methanol in this case). While widely applied for the modification of polyacrylates using various alcohols researchgate.net, the principle extends to the synthesis of thioacrylate monomers. The reaction is often catalyzed by acids or bases. For instance, zinc-based catalytic systems have demonstrated high reactivity in the transesterification of poly(methyl acrylate) researchgate.net. Applying this logic, methanethiol could be used in place of an alcohol to convert methyl acrylate into this compound.

Table 1: Comparison of Esterification-Based Methods

Method Reactants Typical Catalyst Key Feature
Direct Thioesterification Acrylic Acid + Methanethiol Brønsted Acid (e.g., TfOH) Direct conversion of the carboxylic acid; requires water removal. rsc.org
Trans-thioesterification Methyl Acrylate + Methanethiol Acid or Base (e.g., Zn-based) Utilizes a common bulk chemical (methyl acrylate); requires alcohol removal.

Thiol-Acryloyl Chloride Coupling Reactions

One of the most common and efficient laboratory methods for preparing this compound is the reaction between an acryloyl chloride and a thiolate wikipedia.org. This pathway involves the nucleophilic acyl substitution of the highly reactive acyl chloride. Specifically, acryloyl chloride is treated with sodium thiomethoxide, the sodium salt of methanethiol, to yield this compound wikipedia.org. The high electrophilicity of the acyl chloride carbon makes the reaction rapid and generally high-yielding.

This methodology is broadly applicable to a range of analogous thioacrylates. Various thiols can be converted to their corresponding thiolates (e.g., sodium or copper salts) and subsequently reacted with acryloyl chloride or methacryloyl chloride to produce a diverse library of thioacrylate and thiomethacrylate monomers qmul.ac.uk. The reaction is typically performed in a suitable organic solvent under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Mercaptan-Based Synthesis Pathways

Beyond direct coupling with acyl chlorides, mercaptans can be used in addition reactions to construct the thioacrylate skeleton. A prominent example is the hydrothiolation of activated alkynes, often referred to as a thiol-yne reaction nih.govresearchgate.net. In this approach, a thiol adds across a carbon-carbon triple bond. To synthesize an S-alkyl thioacrylate, a thiol such as methanethiol is reacted with an activated alkyne like methyl propiolate.

This reaction can be catalyzed by bases, transition metals, or initiated by radicals, with the choice of catalyst heavily influencing the regio- and stereochemical outcome nih.govbham.ac.uk. Nucleophilic conjugate addition, typically base-catalyzed, is highly efficient and selective, yielding the vinyl sulfide (B99878) product bham.ac.uk. For instance, reacting thiols with methyl propiolate can produce the corresponding thioacrylate derivative with high control over the product's geometry nih.gov.

Preparation of Substituted and Functionalized this compound Derivatives

The synthetic methods described above can be readily adapted to produce a wide array of substituted and functionalized thioacrylates.

Synthesis of Analogous Thioacrylates: By substituting methanethiol with other alkyl or aryl thiols, a diverse range of S-substituted thioacrylates can be prepared. For example, ethyl thioacrylate, phenyl thioacrylate, and n-propyl thioacrylate have been synthesized using coupling reactions between the corresponding thiol and acrylic acid, often mediated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) researchgate.net.

Post-Synthesis Functionalization: Thioacrylate monomers can also serve as platforms for further functionalization. The thioester linkage is susceptible to nucleophilic attack, allowing for modification after the initial synthesis. For example, the thioester group can undergo amidation when treated with various primary amines, effectively replacing the S-methyl group with a nitrogen-based substituent. This post-polymerization modification strategy is particularly useful in materials science for creating sequence-defined oligomers and functional polymers researchgate.net.

Table 2: Examples of S-Substituted Thioacrylate Synthesis

Target Compound Thiol Precursor Synthetic Method
S-Ethyl thioacrylate Ethanethiol DCC/DMAP coupling with acrylic acid researchgate.net
S-Phenyl thioacrylate Thiophenol DCC/DMAP coupling with acrylic acid researchgate.net
S-Propyl thioacrylate n-Propanethiol DCC/DMAP coupling with acrylic acid researchgate.net
S-Isopropyl thioacrylate Isopropylthiol DCC/DMAP coupling with acrylic acid researchgate.net

Chemo- and Regioselective Synthesis Strategies

Control over selectivity is crucial in the synthesis of thioacrylates, particularly when other reactive functional groups are present.

Chemoselectivity: The reaction of a thiolate with acryloyl chloride (Section 2.2) is an excellent example of a chemoselective process. The thiolate nucleophile preferentially attacks the highly electrophilic acyl chloride carbonyl group over performing a Michael addition to the α,β-unsaturated system. This inherent reactivity difference allows for the clean formation of the thioester without side reactions involving the alkene moiety.

Regio- and Stereoselectivity: The thiol-yne addition of mercaptans to unsymmetrical alkynes (Section 2.3) presents a significant challenge in regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (i.e., E vs. Z alkene geometry). However, by carefully selecting the reaction conditions, high selectivity can be achieved. Nucleophilic or transition-metal-catalyzed hydrothiolation of activated alkynes like methyl propiolate is often highly regio- and stereoselective, predominantly yielding the anti-Markovnikov Z-vinyl sulfide nih.gov. In contrast, radical-mediated additions can produce a mixture of regio- and stereoisomers, making them less synthetically desirable for producing a single, well-defined product bham.ac.uk. The use of organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate highly efficient and specific trans-addition of thiols to thioalkynes chemrxiv.orgchemrxiv.org.

Mechanistic Studies of S Methyl Thioacrylate Chemical Transformations

Nucleophilic Addition Reactions

The polarized nature of the α,β-unsaturated thioester system in S-Methyl thioacrylate makes it an excellent Michael acceptor, readily undergoing nucleophilic addition reactions. These reactions are fundamental to its utility in constructing more complex molecular architectures.

The Thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a prominent reaction of this compound. This reaction is highly efficient and proceeds under mild conditions, making it a "click" reaction of significant interest in materials science and bioconjugation. nih.gov

The mechanism of the thia-Michael addition to this compound can be initiated through two primary pathways: base catalysis and nucleophile initiation. researchgate.netnih.gov

Base-Catalyzed Mechanism: In this pathway, a base abstracts a proton from the thiol (R'-SH) to form a highly nucleophilic thiolate anion (R'-S⁻). This thiolate then attacks the β-carbon of the this compound in a conjugate addition fashion, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the protonated base or another thiol molecule, yields the final adduct. nih.gov

Nucleophile-Initiated Mechanism: Lewis bases, such as phosphines, can initiate the reaction by directly attacking the β-carbon of the thioacrylate. This forms a zwitterionic intermediate which then deprotonates a thiol molecule to generate a thiolate. The newly formed thiolate then participates in the conjugate addition as described above, regenerating the catalyst in the process. researchgate.netnih.gov

The choice of catalyst and solvent significantly influences the reaction kinetics. Polar solvents tend to accelerate the reaction rate. nih.gov

Catalyst TypeInitiation PathwayGeneral Observations
Tertiary AminesBase CatalysisEfficient, but may require longer reaction times.
PhosphinesNucleophile InitiationHighly efficient, often leading to rapid and complete conversion.

While less common than Michael additions, this compound can participate in aldol-type condensation reactions. The thioester enolate, generated by the action of a suitable base, can act as a nucleophile and attack an aldehyde or ketone.

A study on the related ethyl thioacrylate demonstrated a three-component halo-aldol condensation mediated by titanium (IV) halide. nih.gov In this process, a halide anion first adds to the β-carbon of the thioacrylate to generate a titanium enolate. This enolate then reacts with an aldehyde in an aldol (B89426) addition. Subsequent dehydration affords the α-halomethyl-β-substituted vinyl thioester. This reaction proceeds with high geometric selectivity. nih.gov The mechanism suggests that the thioester carbonyl oxygen coordinates to the Lewis acidic titanium center, which facilitates both the initial Michael addition of the halide and the subsequent aldol reaction. nih.gov

Radical Reactions and Pathways

This compound can undergo radical polymerization, a process that involves the successive addition of monomer units to a growing radical chain. researchgate.net The mechanism of radical polymerization generally consists of three main stages: initiation, propagation, and termination. researchgate.netacs.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photolysis. These initiator radicals then add to the carbon-carbon double bond of an this compound monomer, forming a new carbon-centered radical. researchgate.netacs.org

Propagation: The newly formed monomer radical adds to another this compound molecule, extending the polymer chain and regenerating the radical at the chain end. This step repeats, leading to the formation of a long polymer chain. researchgate.netacs.org Studies on the radical polymerization of other thioacrylates have shown that the reaction proceeds in a controlled manner, particularly when using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net

Termination: The growth of the polymer chain is terminated when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation). acs.org

The reactivity of thioacrylates in radical polymerization has been found to be comparable to their acrylate (B77674) counterparts. rsc.org

Radical Polymerization StageDescriptionKey Intermediates
InitiationFormation of initial monomer radical from an initiator.Initiator radicals, monomer radicals.
PropagationSequential addition of monomer units to the growing chain.Propagating polymer radicals.
TerminationCessation of chain growth.Inactive polymer chains.

Acyl Transfer and Exchange Reactions

Thioesters, including this compound, are known to undergo acyl transfer reactions, where the acyl group is transferred from the sulfur atom to another nucleophile. These reactions are of fundamental importance in biological systems, often involving acyl-CoA thioesters. libretexts.org

The generally accepted mechanism for acyl transfer from a thioester is a stepwise addition-elimination process that proceeds through a tetrahedral intermediate. researchgate.net A nucleophile attacks the electrophilic carbonyl carbon of the thioester, forming a transient tetrahedral intermediate. The collapse of this intermediate, with the departure of the thiolate leaving group (in this case, methanethiolate), results in the formation of the new acylated product. researchgate.net

Thioesters are more reactive towards acyl substitution than their oxygen-ester counterparts due to the lower degree of resonance stabilization between the sulfur lone pairs and the carbonyl group, and because the thiolate is a better leaving group than an alkoxide. libretexts.org The reactivity of thioesters in acyl transfer reactions is highly dependent on the nature of the nucleophile, with softer nucleophiles like thiolates reacting more readily than harder nucleophiles like alcohols or amines under neutral conditions. libretexts.org

In the context of polymer chemistry, the thioester functionality in poly(thioacrylate)s can be utilized for post-polymerization modification through aminolysis, where the thioester is converted to an amide. rsc.org

Investigations into Stereochemical Outcomes and Selectivity

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules. While this compound itself is achiral, reactions at its double bond can create new stereocenters.

In nucleophilic additions, such as the thia-Michael reaction, the stereochemistry of the product is influenced by the nature of the reactants, the catalyst, and the reaction conditions. The formation of stereoisomers is possible if the nucleophile or the thioacrylate substrate (if substituted) is chiral, or if a chiral catalyst is employed. The stereoselectivity of Michael additions is often governed by the formation of the most sterically and electronically favorable transition state. While specific studies on the stereoselectivity of reactions with this compound are limited, general principles of asymmetric Michael additions suggest that high levels of stereocontrol can be achieved using chiral catalysts or auxiliaries.

In the halo-aldol condensation of ethyl thioacrylate, complete geometric selectivity for the trisubstituted olefin product was observed, indicating a high degree of stereochemical control in the elimination step. nih.gov

For radical polymerization, the stereochemistry of the resulting polymer (tacticity) is determined during the propagation step. The approaching monomer can add to the growing polymer chain in two ways, leading to either an isotactic (same stereochemistry at each repeating unit) or syndiotactic (alternating stereochemistry) polymer. The stereochemical outcome is influenced by steric and electronic interactions between the growing chain end and the incoming monomer, as well as the reaction temperature.

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of the chemical transformations of this compound are governed by kinetic and thermodynamic principles.

Reaction Kinetics:

Nucleophilic Additions: The kinetics of thia-Michael additions to acrylates are influenced by several factors. The rate is dependent on the nucleophilicity of the thiol, the electrophilicity of the Michael acceptor, and the nature of the catalyst. nih.govresearchgate.net Phosphine-catalyzed reactions are generally faster than amine-catalyzed ones due to the different initiation mechanisms. nih.gov Kinetic studies of thiol-acrylate reactions can be monitored in real-time using techniques like FTIR spectroscopy. researchgate.net

Radical Polymerization: The rate of radical polymerization is dependent on the concentrations of the monomer and the initiator. Kinetic studies of the RAFT polymerization of various thioacrylates have shown a linear relationship in semi-logarithmic plots, indicating a stable radical concentration throughout the process. researchgate.netrsc.org The propagation rate constants for thioacrylates are generally similar to those of their corresponding acrylates. rsc.org

Reaction TypeFactors Influencing Rate
Thia-Michael AdditionThiol nucleophilicity, catalyst type, solvent polarity.
Radical PolymerizationMonomer concentration, initiator concentration, temperature.

Thermodynamic Considerations:

Nucleophilic Additions: Thia-Michael additions are generally thermodynamically favorable, driven by the formation of a stable carbon-sulfur bond. The reaction is often exothermic. nih.gov The reversibility of the thia-Michael addition has been noted, particularly at elevated temperatures or in basic media, indicating that the position of the equilibrium can be influenced by reaction conditions. nih.gov

Radical Polymerization: The polymerization of vinyl monomers is typically an exothermic process. The thermodynamics of polymerization are described by the Gibbs free energy change (ΔG = ΔH - TΔS). The enthalpy change (ΔH) is negative due to the conversion of a π-bond into a σ-bond. The entropy change (ΔS) is also negative as the monomer molecules become ordered into a polymer chain. This means that there is a "ceiling temperature" above which polymerization is no longer thermodynamically favorable (ΔG becomes positive).

Acyl Transfer: The acyl transfer from a thioester to an alcohol or amine to form an ester or amide, respectively, is generally a thermodynamically downhill process. This is because esters and amides are more stable than thioesters due to better resonance stabilization of the carbonyl group. libretexts.org

Polymerization Chemistry of S Methyl Thioacrylate Monomers

Free Radical Polymerization

Conventional free-radical polymerization (FRP) of thioacrylates is a viable method for producing poly(thioacrylate)s. However, achieving control over molecular weight and dispersity can be challenging compared to controlled radical polymerization techniques. The fundamental steps of initiation, propagation, and termination that govern the polymerization of common acrylic monomers are also applicable to thioacrylates.

Polymerization can be initiated by thermal initiators, such as azo compounds or peroxides, which decompose to generate primary radicals. Another critical initiation pathway, particularly at elevated temperatures, is spontaneous thermal self-initiation, which occurs without any added initiator.

While the specific mechanism for S-Methyl thioacrylate has not been extensively detailed, insights can be drawn from studies on analogous acrylate (B77674) monomers like methyl acrylate (MA). Two primary mechanisms have been proposed for the self-initiation of acrylates:

Flory's Diradical Mechanism: This mechanism suggests the formation of a diradical intermediate through the reaction of two monomer molecules. This diradical can then initiate chain growth.

Mayo's Mechanism: This pathway involves the formation of a Diels-Alder adduct from two monomer molecules. This adduct then reacts with a third monomer via hydrogen transfer to generate two monoradicals, which can initiate polymerization.

Computational studies on methyl acrylate indicate that monoradical generation is a likely pathway for spontaneous initiation. Experimental studies have confirmed that spontaneous thermal polymerization occurs in alkyl acrylates at temperatures above 373 K, leading to high conversion rates. The absence of initiator end-groups in the resulting polymers supports the theory of self-initiation. For methyl methacrylate (B99206), a related monomer, the rate of thermal self-initiation is significantly lower than that of styrene (B11656). It is plausible that this compound undergoes a similar self-initiation process at high temperatures, though specific research into this area is limited.

Kinetic modeling of free-radical polymerization is essential for understanding and controlling the reaction. For conventional FRP, the rate of polymerization is influenced by the concentrations of the monomer and initiator, as well as temperature. Increasing the temperature generally increases the rate of polymerization but can decrease the average molecular weight by increasing the rate of termination reactions.

In the context of thioacrylate polymerization, kinetic studies are more prevalent for controlled radical techniques where a linear relationship between molecular weight and conversion, and first-order kinetics with respect to monomer consumption, are key indicators of a well-controlled process. For the bulk free-radical polymerization of methyl methacrylate, a phenomenon known as autoacceleration (the gel effect) is characterized by a sudden increase in the polymerization rate at higher conversions. Kinetic models for such systems often incorporate adjustments for diffusion-controlled termination and propagation steps as the viscosity of the medium increases. While specific kinetic models for the conventional FRP of this compound are not widely published, it is expected that they would share characteristics with other acrylate systems, including the potential for autoacceleration in bulk polymerization.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP), also known as living radical polymerization, offers significant advantages over conventional FRP, including the ability to synthesize polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures like block copolymers. Thioacrylates have proven to be suitable monomers for several CRP methods.

RAFT polymerization is a highly versatile CRP technique that has been successfully applied to thioacrylate monomers. The process relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization, establishing a dynamic equilibrium between active and dormant polymer chains. Trithiocarbonates are a class of CTAs that have shown high efficiency for controlling the polymerization of thioacrylates.

Research on the RAFT polymerization of various thioacrylates, including ethyl thioacrylate (ETA), n-propyl thioacrylate (nPTA), isopropyl thioacrylate (i-PTA), and phenyl thioacrylate (PhTA), has demonstrated excellent control over the polymerization. Key findings include:

Linear Molecular Weight Growth: The number-average molecular weight (M_n) increases linearly with monomer conversion, indicating a controlled/"living" process.

Low Dispersity: Polymers with low dispersity values (Đ ≤ 1.2) are consistently produced, signifying a narrow molecular weight distribution.

First-Order Kinetics: The polymerization follows first-order kinetics with respect to the monomer concentration, as shown by the linear relationship between ln([M]₀/[M]) and time.

The controlled nature of the RAFT process allows for the synthesis of well-defined homopolymers and the subsequent creation of block copolymers by chain extension.

Table 1: RAFT Polymerization of Various Thioacrylate Monomers Data represents polymerization with a target degree of polymerization (DP) of 60.

MonomerTime (h)Conversion (%)M_n,GPC (g/mol)Đ (M_w/M_n)
Ethyl Thioacrylate (ETA)58863001.13
n-Propyl Thioacrylate (nPTA)58572001.12
Isopropyl Thioacrylate (i-PTA)57568001.14
Phenyl Thioacrylate (PhTA)58296001.18

Data sourced from research on thioacrylate polymerization via RAFT.

Nitroxide-mediated polymerization (NMP) is a CRP method that uses a stable nitroxide radical to reversibly cap the growing polymer chain, thereby controlling the polymerization. The process involves the homolytic cleavage of an alkoxyamine initiator to generate an initiating radical and the persistent nitroxide radical. This equilibrium between active (uncapped) and dormant (capped) chains allows for controlled growth.

NMP has been successfully used for various monomers, including styrenes and acrylates. However, the application of NMP to thioacrylate monomers, specifically this compound, is not well-documented in the scientific literature. While the technique is robust for many monomer families, its suitability and the specific conditions required for the controlled polymerization of thioacrylates remain an area for future investigation.

SET-LRP is a powerful CRP technique that typically utilizes a copper(0) catalyst in the presence of a ligand to mediate polymerization. It is known for its rapid polymerization rates at ambient temperatures and its high tolerance to various functional groups.

The polymerization of thioacrylates via SET-LRP has been explored, presenting both opportunities and challenges. Studies on the polymerization of ethyl thioacrylate (ETA) have shown that the thioester functionality can complex with the copper catalyst, particularly the Cu(II) deactivator species. This complexation can hinder the deactivation process, leading to a loss of control.

To overcome this issue, researchers have replaced the copper(II) bromide deactivator with an iron-based equivalent, such as iron(III) bromide, in combination with a copper(0) activator. This modified catalytic system has enabled the controlled polymerization of ethyl thioacrylate to full monomer conversion while maintaining low dispersity.

Table 2: Optimization of SET-LRP for Ethyl Thioacrylate (ETA) Reaction conditions: [ETA]:[EBiB]:[Cu(0)]:[Me₆TREN] = 100:1:1:0.19 in DMSO at 25°C.

DeactivatorTime (min)Conversion (%)M_n,GPC (g/mol)Đ (M_w/M_n)
CuBr₂ (0.10 eq.)1802132001.19
FeBr₃ (0.05 eq.)20>99114001.11
FeBr₃ (0.10 eq.)40>99115001.08

Data adapted from studies on the SET-LRP of thioacrylates. EBiB (ethyl α-bromoisobutyrate) is the initiator and Me₆TREN (tris[2-(dimethylamino)ethyl]amine) is the ligand.

This research demonstrates that with careful selection of the catalytic system, SET-LRP is a highly effective method for producing well-defined poly(thioacrylate)s.

Anionic Polymerization Mechanisms

The anionic polymerization of this compound is a nuanced process influenced by the electron-withdrawing nature of the thioester group, which stabilizes the propagating carbanion. This section explores the intricate mechanisms governing its anionic polymerization, with a focus on zwitterionic pathways and the critical role of reaction components.

Zwitterionic Polymerization Pathways

While conventional anionic polymerization is initiated by a strong nucleophile, zwitterionic polymerization represents an alternative pathway where the initiator and the monomer combine to form a species that contains both a cationic and an anionic center. Although direct research on the zwitterionic polymerization of this compound is not extensively documented, principles from related acrylic and thioester monomers can provide valuable insights.

In a hypothetical zwitterionic polymerization of this compound, a nucleophilic initiator, such as a tertiary amine or phosphine, would attack the electron-deficient β-carbon of the monomer. This would result in the formation of a zwitterionic intermediate, with the positive charge on the initiator moiety and the negative charge on the enolate formed from the thioacrylate.

The propagation would then proceed by the attack of the enolate anion on another monomer molecule. The chain growth continues through this process, maintaining the zwitterionic nature at the growing chain end. Termination of such a polymerization could occur through intramolecular cyclization, where the anionic end attacks the cationic end, leading to the formation of a cyclic polymer and regeneration of the initiator.

The feasibility and kinetics of such a pathway would be highly dependent on the nature of the initiator, the solvent polarity, and the temperature. For instance, a more nucleophilic initiator would favor the initiation step, while a polar solvent could stabilize the zwitterionic species, potentially leading to a more controlled polymerization.

Role of Organic Bases and Counterions in Anionic Propagation

In traditional anionic polymerization, organic bases and counterions play a pivotal role in controlling the polymerization of acrylic monomers, and similar principles are expected to apply to this compound. The nature of the initiator, which provides the counterion, and the presence of any additives like organic bases, can significantly influence the structure of the propagating chain end and, consequently, the stereochemistry and molecular weight distribution of the resulting polymer.

The propagating species in the anionic polymerization of this compound is a carbanion with an associated counterion (e.g., Li⁺, Na⁺, K⁺). The tightness of the ion pair between the propagating carbanion and the counterion affects the reactivity of the chain end. In non-polar solvents, tight ion pairs are favored, which can lead to a higher degree of stereocontrol. In polar solvents, the ion pairs become looser or even dissociate into free ions, which are generally more reactive but less stereoselective.

Organic bases, such as cryptands or crown ethers, can be added to the polymerization system to complex with the counterion. This complexation leads to a "naked" or more reactive carbanion, which can increase the polymerization rate. However, this increased reactivity might also lead to a higher incidence of side reactions, such as termination or chain transfer.

The choice of counterion also has a profound effect. Smaller counterions like Li⁺ tend to form tighter ion pairs and can coordinate with both the propagating carbanion and the incoming monomer, influencing the stereochemistry of the addition. Larger counterions like Cs⁺ form looser ion pairs, leading to more reactive and less stereoselective polymerizations.

Copolymerization Studies with Diverse Monomers

The incorporation of this compound into copolymers can impart unique properties to the resulting materials, such as altered refractive index, thermal stability, and chemical reactivity. Understanding its copolymerization behavior with other monomers is crucial for designing materials with tailored functionalities.

Determination of Reactivity Ratios in Copolymer Systems

The Fineman-Ross and Kelen-Tüdős methods are commonly used graphical methods to determine reactivity ratios from experimental data obtained at low monomer conversions. These methods involve plotting functions of the monomer feed composition and the resulting copolymer composition to obtain the reactivity ratios from the slope and intercept of the resulting line.

For a hypothetical copolymerization of this compound (M₁) with a comonomer (M₂), the reactivity ratios, r₁ and r₂, would be determined by conducting a series of polymerizations with varying initial monomer feed ratios and analyzing the composition of the resulting copolymers at low conversion.

Table 1: Hypothetical Data for Reactivity Ratio Determination of this compound (M₁) and a Comonomer (M₂)

ExperimentMole Fraction of M₁ in Feed (f₁)Mole Fraction of M₁ in Copolymer (F₁)
10.10.15
20.30.38
30.50.55
40.70.72
50.90.91

From such data, one could calculate the reactivity ratios. If r₁ > 1 and r₂ < 1, the propagating chain ending in M₁ prefers to add another M₁ monomer, leading to a blocky structure. If r₁ < 1 and r₂ < 1, there is a tendency for alternation. If r₁ and r₂ are both close to 1, a random copolymer is formed.

Synthesis of Block and Gradient Copolymers

The synthesis of block and gradient copolymers containing this compound allows for the creation of well-defined macromolecular architectures with unique phase-separated morphologies and properties.

Block Copolymers: Living polymerization techniques are essential for the synthesis of well-defined block copolymers. In a living anionic polymerization, a first block of one monomer is polymerized, and then a second monomer is added to the living polymer chains to grow the second block. For example, a polystyrene-block-poly(this compound) (PS-b-PSMTA) diblock copolymer could be synthesized by first polymerizing styrene using an organolithium initiator and then adding this compound to the living polystyrene chains. The successful synthesis of such block copolymers would depend on the ability of the living polystyrene anion to efficiently initiate the polymerization of this compound without termination or side reactions.

Gradient Copolymers: Gradient copolymers exhibit a gradual change in composition along the polymer chain. These can be synthesized by controlled radical polymerization techniques where the feed composition of the monomers is changed over time. For instance, a gradient copolymer of this compound and methyl methacrylate could be prepared by starting with a certain ratio of the two monomers and then continuously adding one of the monomers to the reaction mixture as the polymerization proceeds. This would result in a polymer chain that is rich in one monomer at one end and gradually becomes richer in the other monomer towards the other end.

Table 2: Examples of Potential Block and Gradient Copolymers with this compound

Copolymer TypeMonomer 1Monomer 2Potential Synthesis MethodPotential Properties
DiblockStyreneThis compoundLiving Anionic PolymerizationNanostructured materials with distinct domains
TriblockMethyl methacrylateThis compoundLiving Anionic PolymerizationThermoplastic elastomers with tunable properties
GradientThis compoundn-Butyl acrylateControlled Radical PolymerizationMaterials with broad glass transition temperatures

The synthesis of these advanced copolymer architectures with this compound opens up possibilities for new materials with applications in areas such as nanotechnology, coatings, and adhesives.

Post Polymerization Modifications and Functionalization of Poly S Methyl Thioacrylate

Thioester Bond Transformations (e.g., Amidation, Transesterification, Ligation)

The thioester linkage in poly(S-methyl thioacrylate) is susceptible to nucleophilic acyl substitution, providing a versatile handle for introducing new functional groups. These transformations, including amidation, transesterification, and ligation, allow for the conversion of the thioester into a variety of other functionalities.

Amidation: The reaction of the thioester side chains with primary or secondary amines results in the formation of amide bonds, releasing methanethiol (B179389) as a byproduct. This transformation is particularly favorable due to the high nucleophilicity of amines and the good leaving group nature of the thiolate. Research on analogous poly(methyl acrylate) (PMA) has demonstrated that this reaction can be efficiently catalyzed by organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) digitellinc.com. The reaction conditions can be tuned to achieve either partial or complete amidation, allowing for precise control over the degree of functionalization acs.org. Studies have shown that the kinetics of amidation are influenced by factors such as amine nucleophilicity, steric hindrance, and polymer solvation acs.org. For instance, the amidation of PMA is significantly accelerated when the amine contains a secondary hydrogen bond donating or accepting group, suggesting an intramolecular activation mechanism nih.gov. This approach has been used to introduce functional groups like allyl or cyclohexenyl moieties, which can then be used for further crosslinking reactions digitellinc.com.

Transesterification: Similar to amidation, the thioester groups can undergo transesterification with various alcohols in the presence of a suitable catalyst. This reaction allows for the exchange of the S-methyl group with other alkyl or functionalized groups. Studies on poly(methyl acrylate) and poly(methyl methacrylate) (PMMA) have shown that transesterification can be effectively catalyzed by both metal-based catalysts and organocatalysts researchgate.netresearchgate.net. For example, a combination of Zn(OCOCF3)2 and 4-dimethylaminopyridine (B28879) has been shown to be a highly reactive system for the transesterification of PMA researchgate.net. This method has been successfully applied to introduce a variety of functional groups and to modify block copolymers researchgate.net. The efficiency of the transesterification can be influenced by the steric hindrance of both the ester group on the polymer and the incoming alcohol nih.gov.

Ligation: The concept of native chemical ligation (NCL), a cornerstone of peptide and protein synthesis, can be conceptually extended to the modification of polymers containing thioester groups wikipedia.orgnih.govnih.gov. NCL involves the reaction of a C-terminal thioester with an N-terminal cysteine residue to form a native peptide bond wikipedia.org. In the context of poly(this compound), the thioester side chains could potentially react with cysteine-containing molecules or other polymers bearing N-terminal cysteine residues. This would result in the formation of an amide bond at the ligation site, providing a highly specific and efficient method for conjugating biomolecules or other polymers to the poly(this compound) backbone. The reaction proceeds through a transthioesterification step to form a thioester-linked intermediate, which then undergoes a spontaneous S-to-N acyl shift to form the stable amide bond wikipedia.org.

Table 1: Representative Conditions for Amidation of Poly(acrylate) Analogs
PolymerAmineCatalystSolventTemperature (°C)Conversion (%)Reference
Poly(methyl acrylate)BenzylamineTBDToluene100>95 digitellinc.com
Poly(methyl acrylate)AllylamineTBDToluene80~90 digitellinc.com
Poly(methyl acrylate)N-ethylethylenediamineTBDToluene100>95 (selective on primary amine) digitellinc.com
Table 2: Representative Conditions for Transesterification of Poly(acrylate) Analogs
PolymerAlcoholCatalystSolventTemperature (°C)Conversion (%)Reference
Poly(methyl acrylate)Benzyl alcoholZn(OCOCF3)2/DMAPToluene110>95 researchgate.net
Poly(methyl acrylate)Poly(ethylene glycol) methyl etherTBDToluene110High researchgate.net
Poly(methyl methacrylate)Benzyl alcoholLithium alkoxide (from LDA)DMF50up to 65 nih.gov

Click Chemistry Approaches (e.g., Thiol-Ene, Thiol-Yne Reactions) for Polymer Derivatization

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for polymer modification. The thiol-ene and thiol-yne reactions are particularly relevant for the derivatization of polymers derived from this compound.

Thiol-Ene Reactions: The thiol-ene reaction involves the addition of a thiol to a carbon-carbon double bond (an ene) rsc.orgbohrium.com. This reaction can be initiated either by radicals (e.g., using a photoinitiator and UV light) or by nucleophilic catalysis (Michael addition) rsc.org. For the derivatization of poly(this compound), the thioester side chains would first need to be converted to either thiols or enes. For example, aminolysis with a thiol-containing amine would introduce pendant thiol groups, which could then react with various ene-functionalized molecules. Conversely, amidation or transesterification with an ene-containing amine or alcohol would introduce pendant double bonds, which could then be modified with a wide range of thiols. This approach has been successfully used for the functionalization of porous polymer monoliths and for surface modification nih.govresearchgate.net. The thiol-ene reaction is highly efficient and proceeds under mild conditions, making it suitable for the introduction of sensitive functional groups youtube.com.

Thiol-Yne Reactions: The thiol-yne reaction is the addition of a thiol to a carbon-carbon triple bond (an yne) lscollege.ac.in. A key feature of the thiol-yne reaction is that the alkyne can react with two equivalents of a thiol, allowing for the introduction of two functional groups at a single site or for crosslinking rsc.org. Similar to the thiol-ene reaction, derivatization of poly(this compound) via the thiol-yne reaction would require the initial introduction of either thiol or alkyne functionalities onto the polymer backbone. This could be achieved through amidation or transesterification with appropriate functional amines or alcohols. The thiol-yne reaction can also be initiated by radicals or by nucleophilic catalysis and has been utilized for the synthesis of hyperbranched polymers and for post-polymerization modifications rsc.orgmdpi.com.

Table 3: Click Chemistry Approaches for Polymer Derivatization
ReactionReactantsInitiationKey FeaturesPotential Application for Poly(this compound)
Thiol-EneThiol + AlkeneRadical (UV/thermal) or Nucleophilic (base-catalyzed)High efficiency, mild conditions, minimal byproducts. rsc.orgbohrium.comFunctionalization with a wide range of molecules containing either a thiol or an alkene group after initial modification of the thioester.
Thiol-YneThiol + AlkyneRadical (UV/thermal) or Nucleophilic (base-catalyzed)Double addition of thiol possible, allowing for higher functionalization density or crosslinking. lscollege.ac.inrsc.orgIntroduction of two functional groups per modification site or formation of cross-linked networks.

Engineering of Complex Polymer Architectures and Network Formation

The post-polymerization modification strategies described above are powerful tools for engineering complex polymer architectures, such as graft copolymers and block copolymers, as well as for the formation of cross-linked polymer networks.

Graft Copolymers: Graft copolymers consist of a main polymer chain (the backbone) with one or more side chains (the grafts) that are structurally distinct from the backbone. The "grafting from" approach involves initiating the polymerization of a second monomer from sites along the backbone of the first polymer. For poly(this compound), the thioester groups could be modified to introduce initiator moieties for various polymerization techniques, such as ring-opening polymerization or controlled radical polymerization mdpi.comnih.gov. For example, transesterification with a hydroxyl-containing initiator precursor would allow for the subsequent "grafting from" of cyclic esters like lactide or caprolactone. The "grafting to" method involves attaching pre-synthesized polymer chains to the backbone. This can be achieved using the click chemistry reactions described above, where a functionalized poly(this compound) backbone is reacted with a polymer containing a complementary functional group nih.gov.

Network Formation: Cross-linked polymer networks are materials in which polymer chains are linked together by covalent bonds, forming a three-dimensional structure. These materials often exhibit enhanced mechanical properties, thermal stability, and solvent resistance nih.govresearchgate.net. The functional groups introduced onto the poly(this compound) backbone through post-polymerization modification can serve as crosslinking sites. For example, the introduction of di-functional molecules via amidation or transesterification can lead to the formation of a cross-linked network. Similarly, the thiol-ene and thiol-yne reactions are highly effective for creating cross-linked materials, especially when using multifunctional ene or yne crosslinkers nih.gov. The density of the crosslinks can be controlled by the degree of initial functionalization of the poly(this compound) backbone researchgate.net.

Spectroscopic Characterization and Structural Elucidation of S Methyl Thioacrylate and Its Polymeric Forms

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of S-Methyl thioacrylate. While complete experimental spectra for this compound are not widely published, the expected vibrational frequencies can be reliably predicted based on characteristic group frequencies for acrylates and thioesters.

For the monomer, the most prominent vibrational modes are associated with the carbonyl (C=O), carbon-carbon double bond (C=C), and carbon-sulfur (C-S) groups. The C=O stretching vibration of a thioester is typically observed in the range of 1660-1690 cm⁻¹, a lower frequency compared to its oxygen ester analog due to the mass effect of sulfur and differences in resonance. The C=C stretching vibration of the acrylate (B77674) moiety is expected around 1630-1640 cm⁻¹. Additionally, characteristic peaks for the vinyl C-H bonds (stretching and bending) and the S-CH₃ group would be present.

Upon polymerization to poly(this compound), significant changes in the vibrational spectra are observed. The most notable change is the disappearance of peaks associated with the vinyl group, particularly the C=C stretching vibration around 1635 cm⁻¹ and the vinyl C-H bending modes. This confirms the conversion of the monomer's double bond into the single bonds that form the polymer backbone. The strong thioester C=O stretching band remains a prominent feature in the polymer's spectrum, though its position and bandwidth may be altered due to the new polymeric environment.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound and its Polymer This table is generated based on typical frequency ranges for the specified functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - MonomerExpected Wavenumber (cm⁻¹) - PolymerComment
C=O (Thioester)Stretching1660 - 16901660 - 1690Strong intensity in IR. Position may shift slightly upon polymerization.
C=C (Vinyl)Stretching1630 - 1640AbsentDisappearance confirms polymerization.
=C-H (Vinyl)Stretching3010 - 3095AbsentDisappearance confirms polymerization.
C-SStretching600 - 800600 - 800Generally a weak to medium intensity peak.
C-H (Aliphatic)Stretching2900 - 30002850 - 2980Represents S-CH₃ in monomer and backbone/S-CH₃ in polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound and for confirming its polymerization. Both ¹H and ¹³C NMR provide distinct signatures for the different nuclei in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the this compound monomer is expected to show characteristic signals for the vinyl protons and the S-methyl protons. The three vinyl protons are chemically distinct and exhibit complex splitting patterns (doublet of doublets) due to both geminal and cis/trans coupling. The S-methyl group protons would appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. Key resonances include the thioester carbonyl carbon, the two vinyl carbons, and the S-methyl carbon.

For poly(this compound), the NMR spectra change significantly. The sharp, well-resolved signals of the vinyl protons in the ¹H NMR spectrum are replaced by broad resonances corresponding to the protons on the saturated polymer backbone. Similarly, the distinct vinyl carbon signals in the ¹³C NMR spectrum disappear, and new signals for the aliphatic backbone carbons emerge. The signals for the S-methyl and carbonyl groups remain but are often broadened due to the restricted molecular motion in the polymer chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Monomer Predicted values are based on standard chemical shift increments and data from analogous compounds. Solvent: CDCl₃.

NucleusAtom PositionPredicted Chemical Shift (ppm)Multiplicity
¹H-S-CH2.3 - 2.5Singlet (s)
=CH₂ (geminal to H)5.7 - 5.9Doublet of Doublets (dd)
=CH₂ (cis to COSR)6.3 - 6.5Doublet of Doublets (dd)
-CH= (trans to COSR)6.9 - 7.1Doublet of Doublets (dd)
¹³C-S-CH₃10 - 15-
=CH₂128 - 132-
-CH=135 - 139-
-C=O188 - 192-

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular formula of C₄H₆OS, corresponding to a molecular weight of approximately 102.16 g/mol researchgate.net.

In electron ionization mass spectrometry (EI-MS), this compound will produce a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 102. This molecular ion is energetically unstable and undergoes fragmentation, yielding smaller, characteristic ions. The fragmentation pattern provides structural information. Key fragmentation pathways for thioesters often involve cleavage of the bonds adjacent to the carbonyl group.

Major expected fragments for this compound include:

Loss of the methyl radical (•CH₃): Cleavage of the S-CH₃ bond is less common than cleavage of the acyl group.

Loss of the thiomethyl radical (•SCH₃): This involves cleavage of the C(O)-S bond, leading to the formation of the acryloyl cation [CH₂=CH-C=O]⁺ at m/z 55. This is often a prominent peak.

Loss of the acryloyl radical (CH₂=CH-CO•): This fragmentation would result in the [SCH₃]⁺ ion at m/z 47.

Further fragmentation of the acryloyl cation can lead to the loss of carbon monoxide (CO), resulting in a vinyl cation [C₂H₃]⁺ at m/z 27.

Based on available database information, the most significant peaks are observed at m/z 102 (molecular ion), 55 (base peak), and 27 researchgate.net.

Table 3: Prominent Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormulaComment
102[CH₂=CHCOSCH₃]⁺˙C₄H₆OS⁺˙Molecular Ion (M⁺˙)
55[CH₂=CHCO]⁺C₃H₃O⁺Acryloyl cation (Base Peak), resulting from C-S bond cleavage.
47[SCH₃]⁺CH₃S⁺Thiomethyl cation, resulting from C-C(O) bond cleavage.
27[C₂H₃]⁺C₂H₃⁺Vinyl cation, likely from fragmentation of the m/z 55 ion.

Gas Electron Diffraction (GED) and Microwave Spectroscopy for Gas-Phase Molecular Structures

For a molecule like this compound, a key structural question is the rotational conformation around the C(O)-S single bond. Thioesters can exist as two primary planar conformers: syn (where the C=O bond and the S-CH₃ bond are on the same side of the C-S bond) and anti (where they are on opposite sides). Microwave spectroscopy studies on related simple thioesters suggest a general preference for the syn conformation.

If a GED experiment were performed, it would yield radially distributed information about the internuclear distances. By fitting this experimental data to a molecular model, precise values for the following structural parameters could be obtained:

Bond Lengths: C=O, C-S, S-CH₃, C-C, C=C, and C-H distances.

Bond Angles: O=C-S, C-S-C, C-C=C, and various H-C-H angles.

Microwave spectroscopy would complement GED by providing highly accurate rotational constants. These constants are dependent on the molecule's moments of inertia, which in turn are determined by its geometry and the isotopic composition of its atoms. Analysis of the microwave spectrum could differentiate between the syn and anti conformers and determine the barrier to internal rotation of the S-methyl group.

Theoretical and Computational Chemistry Studies of S Methyl Thioacrylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of S-Methyl thioacrylate. These calculations provide fundamental information about the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Key aspects of the electronic structure that can be determined include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, an α,β-unsaturated thioester, the HOMO is typically associated with the C=C π-bond, while the LUMO is a π* orbital distributed across the C=C-C=O conjugated system. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the charge distribution. In this compound, these maps predictably show regions of negative potential (nucleophilic character) around the carbonyl oxygen and regions of positive potential (electrophilic character) around the carbonyl carbon and, notably, the β-carbon of the vinyl group.

Partial Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis) quantifies the electron distribution. These calculations confirm the polarization of the molecule, highlighting the electrophilic nature of the β-carbon due to the electron-withdrawing effect of the thioester group. This makes it a prime target for nucleophilic attack, such as in Michael addition reactions.

These computational insights allow for the prediction of regioselectivity in chemical reactions and provide a rational basis for understanding the molecule's role in chemical and biological processes.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound arises from rotation around its single bonds, leading to various conformers with different energies. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformations.

E/Z Isomerism: For this compound (CH₂=CHCOSCH₃), E/Z isomerism across the C=C double bond is not possible due to the presence of two hydrogen atoms on the terminal carbon.

s-cis and s-trans Conformations: Rotation around the C-C single bond connecting the vinyl and carbonyl groups gives rise to two primary planar conformers: s-cis and s-trans. Computational studies on analogous molecules like acrylic acid and methyl acrylate (B77674) consistently show that the s-trans conformer is thermodynamically more stable than the s-cis form. uc.ptrsc.org This preference is attributed to reduced steric repulsion in the s-trans arrangement. The energy difference is typically small, on the order of a few kJ/mol, suggesting that both conformers are present in equilibrium at room temperature, though the s-trans form predominates. masterorganicchemistry.com

Rotation around the C-S Bond: A second rotational axis exists around the C(O)-S bond. Studies on the related molecule S-methyl thioacetate (B1230152) (CH₃COSCH₃) have shown through both experimental and theoretical methods that the conformation where the carbonyl (C=O) bond is syn to the S-CH₃ bond is the most stable. researchgate.netresearchgate.net A higher energy anti conformer also exists.

By combining these rotational possibilities, a conformational energy landscape can be mapped. The global minimum energy structure for this compound is expected to be the s-trans / syn conformer.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative)
ConformerDihedral Angle (C=C-C=O)Dihedral Angle (C-C-S-C)Expected Relative Energy (kJ/mol)Expected Population (at 298 K)
s-trans / syn180°0.0 (Global Minimum)High
s-cis / syn~2-4Moderate
s-trans / anti180°180°HigherLow
s-cis / anti180°HighestVery Low

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for investigating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify transition states, intermediates, and products, and calculate the activation energies that govern reaction rates.

Two important reaction classes for this molecule are Michael additions and radical polymerizations:

Michael Addition: As an activated alkene, this compound is an excellent Michael acceptor. Theoretical models can simulate the nucleophilic attack of a species (e.g., a thiol or an amine) on the β-carbon. rsc.orgrsc.orgresearchgate.net These calculations involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final adduct.

Finding the Transition State (TS): Searching for the first-order saddle point on the potential energy surface that connects reactants and products. The structure of the TS reveals the geometry of the atoms at the highest point of the energy barrier.

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation barrier (ΔE‡), which is the primary determinant of the reaction rate according to transition state theory. drexel.edu Computational studies on related systems show that the reaction can be catalyzed by bases, which deprotonate the nucleophile, and that the mechanism can proceed through a concerted or stepwise pathway. nih.govnih.gov

Free-Radical Polymerization: Acrylates are well-known to undergo free-radical polymerization. Computational studies can model the key steps of this process: initiation, propagation, and termination. acs.orgnorthwestern.edu For the propagation step, models calculate the transition state for the addition of a growing polymer radical to the C=C bond of a monomer molecule. mdpi.com These calculations help in understanding the stereochemistry and kinetics of polymerization. wpmucdn.com

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry provides an invaluable method for predicting spectroscopic properties, which aids in the identification and characterization of molecules like this compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, typically using DFT methods. computabio.com After optimizing the molecular geometry to an energy minimum, a frequency calculation (based on the second derivative of the energy) yields the harmonic vibrational modes. researchgate.net These modes correspond to specific bond stretches, bends, and torsions. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. arxiv.orgarxiv.org This allows for the confident assignment of peaks in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (δ) and coupling constants is another powerful application of computational chemistry. pdx.edu The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then referenced against the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) to yield the chemical shifts. nih.gov Such calculations can distinguish between different isomers and conformers, as the local electronic environment of each nucleus is sensitive to the molecule's three-dimensional structure. researchgate.net

Table 2: Predicted vs. Expected Experimental Spectroscopic Data for this compound
Spectroscopic FeatureDescriptionComputationally Predicted Value (Typical)Expected Experimental Value
IR FrequencyC=O Stretch~1680-1710 cm⁻¹ (scaled)~1660-1690 cm⁻¹
IR FrequencyC=C Stretch~1630-1650 cm⁻¹ (scaled)~1620-1640 cm⁻¹
¹H NMR ShiftVinyl Protons (CH₂=CH)δ 5.5-7.0 ppmδ 5.5-7.0 ppm
¹H NMR ShiftS-Methyl Protons (S-CH₃)δ 2.2-2.5 ppmδ 2.3-2.6 ppm
¹³C NMR ShiftCarbonyl Carbon (C=O)δ 190-200 ppmδ 190-200 ppm
¹³C NMR ShiftVinyl Carbons (CH₂=CH)δ 125-140 ppmδ 125-140 ppm

Applications of S Methyl Thioacrylate Derived Materials in Advanced Science

Polymer Systems for Enhanced Optical Properties (e.g., High Refractive Index Materials)

A significant application of S-Methyl thioacrylate-derived polymers lies in the field of advanced optical materials, particularly in the development of High Refractive Index Polymers (HRIPs). The refractive index (n) of a polymer is a critical factor in the design of optical components such as lenses, waveguides, and anti-reflective coatings. Generally, most common polymers like poly(methyl methacrylate) (PMMA) and polycarbonate have relatively low refractive indices, typically below 1.6, which limits their use in high-performance optical applications. nih.gov

The incorporation of highly polarizable atoms is a proven strategy to increase the refractive index of polymers. nih.gov Sulfur, due to its high atomic polarizability, is particularly effective in this regard. When this compound is polymerized, the resulting poly(this compound) contains a significant weight fraction of sulfur, which directly contributes to a higher refractive index. Research into sulfur-containing polymers has demonstrated their potential, with studies showing that poly(meth)acrylates incorporating sulfur can achieve refractive indices between 1.55 and 1.7. researchgate.net In some cases, sulfur-containing polymers have exhibited refractive indices as high as 1.72 while maintaining excellent optical transparency (over 90%) in the visible light spectrum. nih.gov

Furthermore, the versatility of polymerization allows for the creation of copolymers. By copolymerizing this compound with other monomers, such as methyl methacrylate (B99206) (MMA), the final optical properties of the material can be precisely tuned to meet the requirements of specific applications. researchgate.net This approach allows for a balance between a high refractive index and other essential properties like mechanical strength, thermal stability, and processability.

Table 1: Refractive Index of Various Sulfur-Containing Polymers
Polymer TypeRefractive Index (n)Key Feature
Standard Optical Polymers (e.g., PMMA, PC)< 1.6Baseline for comparison nih.gov
Sulfur-Containing Poly(meth)acrylates1.55 - 1.70General class of HRIPs researchgate.net
Specific S-Containing PolymethacrylateUp to 1.72High refractive index with >90% transmittance nih.gov
Poly(sulfur-co-divinylbenzene) (sDVB)~1.98Very high sulfur content nih.gov

Materials with Tunable Mechanical and Thermal Characteristics

The incorporation of the thioester group from this compound into a polymer backbone also influences its mechanical and thermal properties. These properties can be tailored by controlling the polymer's molecular weight, architecture (e.g., linear vs. crosslinked), and by forming copolymers or blends with other polymers.

Research on various poly(thioacrylate)s, which serve as close analogs for poly(this compound), reveals key thermal characteristics. rsc.org Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine properties such as the glass transition temperature (T_g) and decomposition temperature (T_d). The T_g is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(thioacrylate)s, the structure of the S-alkyl group influences these properties.

Blending poly(this compound) with other polymers is another effective strategy for tuning material characteristics. For instance, blending can modify the viscoelastic response of the material. The storage modulus, which represents the elastic behavior, and the loss modulus, which indicates the capacity for energy dissipation, can be systematically adjusted by changing the blend composition. mdpi.com This allows for the creation of materials with a customized balance of stiffness, toughness, and damping properties suitable for specific engineering applications.

Table 2: Thermal Properties of Various Poly(thioacrylate)s (Data from analogous systems)
PolymerGlass Transition Temp. (T_g)Decomposition Temp. (T_d at 5% weight loss)
Poly(ethyl thioacrylate)19 °C310 °C
Poly(n-propyl thioacrylate)-1 °C312 °C
Poly(isopropyl thioacrylate)20 °C290 °C
Poly(phenyl thioacrylate)66 °C325 °C
Data derived from studies on analogous poly(thioacrylate) systems. rsc.org

Development of Stimuli-Responsive Polymeric Materials

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small external triggers. rsc.orgrsc.org These triggers can be physical (temperature, light), chemical (pH, specific ions), or biological (enzymes, glucose). nih.gov Materials derived from this compound can be designed to be stimuli-responsive by leveraging the chemical reactivity of the thioester linkage.

The thioester bond is susceptible to hydrolysis, particularly under basic or acidic conditions, which can be exploited to create pH-responsive systems. For example, a crosslinked hydrogel made from this compound could be designed to be stable at a neutral pH but degrade and release an encapsulated substance upon a shift to a more acidic or alkaline environment. This property is highly desirable for applications like targeted drug delivery. nih.gov

Furthermore, the thioester group can participate in exchange reactions with thiols. This reactivity can be used to develop chemo-responsive materials. A polymer network containing thioester linkages could be engineered to change its structure, swell, or dissolve in the presence of a specific thiol-containing compound. This opens up possibilities for creating chemical sensors or self-healing materials where the responsive bond exchange is triggered by a chemical agent.

Functional Coatings and Surface Modification Strategies

The unique reactivity of the acrylate (B77674) portion of this compound makes it an excellent candidate for creating functional coatings and for surface modification. Thiol-acrylate reactions, a type of Michael addition, provide a highly efficient and versatile method for covalently attaching molecules to surfaces. researchgate.netacs.org

This process can be used to graft poly(this compound) chains from a surface to fundamentally alter its properties. For example, a substrate can first be treated to create a surface terminated with thiol (-SH) groups. Subsequent exposure to this compound monomers, often in the presence of a catalyst, initiates a polymerization reaction directly from the surface, resulting in a dense layer of polymer "brushes." researchgate.net This technique allows for precise control over the thickness and density of the resulting polymer coating. acs.org

Such functional coatings can be designed to control a wide range of surface properties. Depending on the desired outcome, these modifications can be used to create surfaces that are:

Hydrophobic or Hydrophilic: Altering the surface energy and wettability.

Biocompatible: Modifying surfaces of medical implants to improve their integration with biological tissue. researchgate.net

Anti-fouling: Preventing the adhesion of microorganisms and proteins to surfaces. mdpi.com

Adhesive: Promoting adhesion between different material layers.

Design and Fabrication of Covalent Adaptable Networks (CANs) and Vitrimers

One of the most exciting frontiers for this compound-derived materials is in the design of Covalent Adaptable Networks (CANs) and a special subclass known as vitrimers. Unlike traditional thermosets, which have permanent, crosslinked networks, CANs contain dynamic covalent bonds that can rearrange, break, and reform in response to a stimulus like heat or light. wikipedia.org This dynamic nature allows the material to be reprocessed, reshaped, and even self-healed, bridging the gap between thermoplastics and thermosets. mdpi.com

Vitrimers are a unique type of CAN that rearrange their network through an associative exchange mechanism, meaning a new crosslink is formed at the same time an old one is broken. This maintains a constant crosslink density, allowing the material to flow like a viscous liquid at high temperatures without losing its network integrity. wikipedia.orgmdpi.com

The thioester bond present in this compound is an ideal candidate for creating vitrimers via trans-thioesterification exchange reactions. By creating a crosslinked polymer network using this compound and a suitable co-monomer and catalyst, a material can be fabricated that is rigid and durable at room temperature. Upon heating, the thioester exchange reactions become activated, allowing the polymer chains to move and the network to be rearranged. This enables the material to be reshaped or for scratches to be healed. The development of thioacrylate-based vitrimers offers a pathway to recyclable and self-healing thermosets with robust performance. wikipedia.org

Biochemical Roles and Metabolic Pathways Involving S Methyl Thioacrylate

Identification and Characterization as a Metabolite in Biological Systems

S-Methyl thioacrylate, an organosulfur compound, has been identified as a key metabolite in humans. wikipedia.org It is most notably recognized for its role in the characteristic odor of urine following the consumption of asparagus. wikipedia.org When the body digests asparagus, a compound unique to the vegetable called asparagusic acid is metabolized into several volatile sulfur-containing compounds. wikipedia.org

Using techniques such as gas chromatography-mass spectrometry, researchers have identified this compound as one of the primary odor-causing agents in the urine of individuals who have eaten asparagus. nih.govmako.cc It is excreted alongside other metabolites like S-methyl 3-(methylthio)thiopropionate and methanethiol (B179389). wikipedia.orgnih.gov The presence and perception of this distinct odor can vary among individuals, which is attributed to genetic differences in both the metabolic enzymes that produce these compounds and the olfactory receptors responsible for detecting them. wikipedia.org

Beyond its role as a metabolic byproduct of asparagus digestion, this compound has also been identified as a natural volatile constituent that contributes to the aroma profile of certain fruits. wikipedia.org

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C4H6OS
Molar Mass 102.16 g·mol−1
IUPAC Name S-methyl prop-2-enethioate
CAS Number 5883-16-9
Appearance Colorless liquid
Odor Sulfur-like, reminiscent of cooked cabbage

This table is interactive and can be sorted by clicking on the column headers.

Table 2: Key Volatile Metabolites Identified in Urine After Asparagus Consumption

Compound Name Chemical Formula Role
This compound C4H6OS Primary odor-causing agent
S-methyl 3-(methylthio)thiopropionate C5H10OS2 Contributes to the characteristic odor
Methanethiol CH4S A volatile sulfur compound

This table is interactive and can be sorted by clicking on the column headers.

Investigation of its Role in Biosynthetic Pathways (e.g., Fatty Acid and Polyketide Biosynthesis)

While this compound is a known metabolite, its direct role as an intermediate or modulator in major biosynthetic pathways such as fatty acid and polyketide synthesis is not established in scientific literature. However, the thioester group, which is a defining feature of this compound, is fundamental to these processes.

In both fatty acid and polyketide biosynthesis, the growing acyl chains are covalently attached to a carrier protein (Acyl Carrier Protein, ACP) or Coenzyme A (CoA) via a high-energy thioester bond. wikipedia.orgutah.edulibretexts.org This activation is crucial for the sequential condensation reactions that extend the carbon chain. asm.orgpurdue.edu

Fatty Acid Biosynthesis : Fatty acids are activated for metabolism by forming a thioester linkage with Coenzyme A. nih.govlibretexts.org This activation, catalyzed by acyl-CoA synthetases, is a prerequisite for their participation in metabolic processes. libretexts.org The thioester bond is a high-energy bond, which facilitates the transfer of the fatty acyl group. utah.edu

Polyketide Biosynthesis : In polyketide synthesis, biosynthetic intermediates are tethered to an Acyl Carrier Protein (ACP) through a thioester linkage. ccspublishing.org.cn The chain is elongated through a series of condensation reactions, and the final polyketide chain is released from the ACP by the action of a thioesterase (TE) enzyme. asm.orgccspublishing.org.cnnih.gov These thioesterase domains catalyze the hydrolysis of the thioester bond to release the final product. rsc.orgnih.gov

Although thioesters are central to these pathways, there is no direct evidence to suggest that this compound specifically serves as a substrate, intermediate, or regulatory molecule in the core processes of fatty acid or polyketide biosynthesis.

Enzymatic Interactions and Reaction Mechanisms (e.g., Acyl-Enzyme Intermediates in Protease Action)

Specific enzymatic interactions and reaction mechanisms involving this compound are not extensively detailed in research. However, based on its chemical structure as a thioester, general principles of enzyme-catalyzed reactions involving similar compounds can be inferred. Thioesterases are a broad class of enzymes that catalyze the hydrolysis of thioester bonds. nih.gov

The hydrolysis of a thioester, such as this compound, would yield a carboxylic acid (acrylic acid) and a thiol (methanethiol). This type of reaction is common in many metabolic pathways to release acyl groups from their CoA or ACP carriers. nih.gov

In the context of proteases, particularly cysteine proteases, the formation of an acyl-enzyme intermediate is a key step in their catalytic mechanism. The active site of a cysteine protease contains a thiol group from a cysteine residue. This thiol can act as a nucleophile, attacking the carbonyl carbon of a substrate. While typically this substrate is a peptide bond, thioesters can also serve as substrates for acyl transfer reactions.

The reaction would proceed via a transthioesterification, where the acyl group (in this case, the acryloyl group from this compound) is transferred from the methylthiol group to the cysteine residue in the enzyme's active site, forming a new thioester bond (an acyl-enzyme intermediate). This intermediate is then typically hydrolyzed by a water molecule to release the product and regenerate the free enzyme. The formation of thioester intermediates involving cysteine residues is a common strategy in various enzymatic reactions, including those in nonribosomal peptide synthesis and protein splicing. nih.gov

While these mechanisms are well-established for other thioesters, specific studies detailing the kinetics, substrate specificity, or formation of acyl-enzyme intermediates between this compound and particular proteases or other enzymes are not prominently documented.

Future Research Perspectives and Interdisciplinary Opportunities

Exploration of Novel Catalytic Systems for S-Methyl Thioacrylate Transformations

The thioester group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. Future research will likely focus on developing novel catalytic systems to control these reactions with high precision and efficiency, moving beyond traditional stoichiometric methods.

Transition metal catalysis offers a rich area for exploration. While methods for synthesizing thioesters using transition metals are known, challenges such as catalyst poisoning by sulfur compounds often necessitate high catalyst loadings or harsh reaction conditions. nsf.govresearchgate.net A significant research direction will be the design of sulfur-tolerant catalysts for transformations like cross-coupling, carbonylation, and decarbonylation reactions involving the thioester moiety. researchgate.net Furthermore, the development of catalytic systems for the selective hydrogenation of the thioester group in poly(this compound) could provide a pathway to novel functional polymers. For instance, ruthenium-pincer complexes have shown high efficiency in the hydrogenation of various thioesters to their corresponding alcohols and thiols, a methodology that could be adapted for polymer modification. acs.orgnih.gov

Organocatalysis presents a metal-free alternative for thioester transformations. Visible-light-promoted organocatalytic methods, which can generate acyl radicals from aldehydes for thioester synthesis, could be reverse-engineered for modification reactions of the this compound monomer or its polymers under mild conditions. nsf.gov Additionally, catalysts developed for thiol-thioester exchange reactions, crucial in chemical protein synthesis, could inspire new systems for dynamic covalent chemistries involving poly(this compound). nih.gov

Catalyst TypePotential Transformation of this compoundResearch Focus
Sulfur-Tolerant Transition Metals (e.g., Pd, Ni, Rh)Cross-coupling, Carbonylation, PolymerizationCatalyst design to prevent sulfur poisoning, enabling controlled polymer synthesis and modification.
Ruthenium-Pincer ComplexesSelective hydrogenation of the thioester groupPost-polymerization modification to create polymers with thiol and alcohol functionalities. acs.orgnih.gov
Organocatalysts (e.g., Quinones, N-Heterocyclic Carbenes)Acyl radical chemistry, Trans-thioesterificationMetal-free, mild reaction conditions for monomer and polymer modification. nsf.gov
Selenol-based CatalystsThiol-thioester exchangeDevelopment of dynamic materials and self-healing networks. nih.gov

Development of Advanced Polymer Architectures and Multifunctional Composites

The unique reactivity of thioacrylates makes them promising candidates for the construction of advanced polymer architectures with tailored properties. While acrylates have been extensively studied, thioacrylates remain a relatively unexplored class of monomers. researchgate.net

Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are poised to be instrumental in this area. RAFT has been successfully applied to other thioacrylates, demonstrating excellent control over molar mass and dispersity. researchgate.net This opens the door to synthesizing well-defined homopolymers of this compound and, more importantly, complex architectures such as block, comb, star, and brush copolymers. wikipedia.org For example, block copolymers of poly(this compound) with conventional monomers like acrylates or styrenes could lead to materials with unique self-assembly behaviors and mechanical properties. Nitroxide-mediated polymerization (NMP) also represents a viable strategy for the controlled polymerization of thioacrylates. rsc.org

The incorporation of the sulfur-containing this compound into polymer composites is another promising avenue. Sulfur-containing polymers are known to exhibit enhanced refractive indices, thermal stability, and adhesion to metal surfaces. rsc.orgacs.org Composites formulated with poly(this compound) and inorganic fillers could yield materials with improved mechanical strength and specialized optical properties. Furthermore, the principles used in developing advanced dental composites, where thio-urethane oligomers are added to methacrylate (B99206) resins to reduce polymerization stress and enhance fracture toughness, could be adapted. pocketdentistry.comnih.govnih.gov this compound could be copolymerized with multifunctional crosslinkers to create robust and durable composite materials for a variety of applications.

Polymer ArchitectureSynthesis MethodPotential Properties & Applications
HomopolymersRAFT, NMPHigh refractive index materials, specialty coatings. researchgate.netrsc.org
Block CopolymersRAFTSelf-assembling nanostructures, thermoplastic elastomers, drug delivery vehicles. wikipedia.org
Star/Brush PolymersRAFTRheology modifiers, advanced lubricants, surface modification agents. wikipedia.org
Multifunctional CompositesFree-radical copolymerization with fillersHigh-strength adhesives, materials with enhanced optical and mechanical properties. pocketdentistry.comnih.gov

Integration with Advanced Spectroscopic and Imaging Modalities

A deeper understanding of the polymerization kinetics and material properties of this compound requires the integration of advanced analytical techniques. Spectroscopic methods are essential for characterizing the unique vibrational signatures of the thioester bond and monitoring its transformations.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, will be particularly valuable. Studies on the related compound S-methyl thioacetate (B1230152) have provided foundational assignments for the vibrational modes of the thioester group, which can be extended to this compound. nih.gov Raman spectroscopy is especially sensitive to the C-S and S-H (if hydrolysis occurs) bonds and offers advantages for in-situ monitoring of polymerization reactions, even in aqueous media. royalholloway.ac.ukresearchgate.net Future work could involve using these techniques to follow the kinetics of this compound polymerization in real-time, providing crucial data for process optimization and mechanistic studies. Isotope labeling, such as deuteration, could be used in conjunction with Raman spectroscopy to sensitively detect the thiol functional group if the thioester is cleaved, providing a tool for degradation studies. rsc.org

While direct applications of this compound in imaging are not yet established, its polymers offer a platform for creating advanced imaging agents. Poly(this compound) could be functionalized post-polymerization with fluorophores, contrast agents for magnetic resonance imaging (MRI), or radioisotopes. The thioester bond itself could potentially be designed as a trigger for activatable probes, where cleavage by a specific analyte or enzyme in a biological environment leads to a change in an optical or magnetic signal.

Predictive Modeling and Machine Learning Approaches in this compound Chemistry

The complexity of polymerization processes and the vast chemical space of potential copolymers make experimental optimization a time-consuming and resource-intensive task. Predictive modeling and machine learning (ML) offer powerful tools to accelerate the design and discovery of new materials based on this compound. iastate.edu

Kinetic modeling of free-radical polymerization is a well-established field, with software platforms capable of simulating complex reaction schemes, including side reactions like backbiting and chain transfer. mdpi.comacs.org These models, which have been extensively applied to acrylates and methacrylates, can be adapted for this compound. chemrxiv.orgresearchgate.net By determining the elementary rate parameters through experimental measurements or quantum mechanical calculations, comprehensive models could predict polymerization rates, monomer conversion, and the evolution of molecular weight distribution under various reaction conditions. upenn.edu

Machine learning is rapidly emerging as a transformative approach in polymer science. nih.gov ML models, such as graph convolutional networks (GCNs), can learn the complex relationships between a monomer's structure and the resulting polymer's properties. acs.orgnih.gov By training models on datasets of known polymers, it is possible to predict properties like glass transition temperature, thermal conductivity, and mechanical modulus for new, untested polymers. nii.ac.jp Future research could focus on building a dedicated dataset for thioacrylate-based polymers to train ML models capable of:

Predicting the homopolymer properties of poly(this compound).

Screening vast libraries of potential comonomers to identify promising candidates for creating copolymers with desired characteristics.

Optimizing polymerization recipes (e.g., initiator concentration, temperature) to achieve target molecular weights and microstructures.

Modeling ApproachApplication to this compoundExpected Outcome
Mechanistic Kinetic Modeling (e.g., PREDICI®)Simulation of free-radical polymerization.Prediction of conversion, molecular weight, and polymer microstructure. mdpi.com
Quantum Mechanical Calculations (e.g., DFT)Calculation of reaction energy barriers and rate constants.Mechanistic insights into initiation, propagation, and termination steps. researchgate.netupenn.edu
Machine Learning (e.g., GCN, Random Forest)Prediction of structure-property relationships.Accelerated discovery of new copolymers and composites with targeted thermal and mechanical properties. nih.govnih.gov

Interdisciplinary Applications in Chemical Biology and Bio-Inspired Materials Science

The thioester linkage is a cornerstone of biochemistry, most famously in the form of acetyl-CoA, making this compound and its derivatives highly relevant for interdisciplinary research at the chemistry-biology interface. wikipedia.org

In chemical biology, the unique reactivity of thioesters makes them valuable as chemical probes. uchicago.edu They are relatively stable in aqueous environments but are susceptible to nucleophilic attack by thiols and amines, a reactivity profile exploited in native chemical ligation and for studying biological acyl transfer reactions. nih.govacs.org Future research could involve synthesizing derivatives of this compound to be incorporated into probes for studying enzymes involved in fatty acid metabolism or post-translational modifications like S-palmitoylation. uchicago.eduresearchgate.net Polymers and hydrogels derived from this compound could also be used for tissue engineering, leveraging thiol-based chemistry for creating biocompatible and degradable scaffolds. mdpi.com

The field of bio-inspired materials science offers numerous opportunities. Natural sulfur-based compounds are known to play roles in inhibiting bacterial adhesion and biofilm formation. researchgate.net Surfaces coated with poly(this compound) or its copolymers could be designed to mimic these properties, leading to new antimicrobial materials. Another significant area is the development of self-healing materials. The dynamic nature of disulfide bonds, which can be formed from thiol precursors, is widely exploited in self-healing polymers. nih.govespublisher.com Poly(this compound) could serve as a precursor to such materials; selective cleavage of the thioester would yield pendant thiol groups capable of forming reversible disulfide crosslinks, imparting a self-healing capability to the material. rsc.orgscilit.com This approach could lead to the creation of robust, repairable elastomers and adhesives. nih.gov

Q & A

Q. What are the primary analytical techniques for detecting and quantifying S-methyl thioacrylate in biological samples, and how are they validated?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity for sulfur-containing compounds like this compound. Validation involves spiking samples with known concentrations, assessing recovery rates, and ensuring linear calibration curves. For urine studies, solid-phase microextraction (SPME) is often paired with GC-MS to isolate volatile metabolites . Nuclear magnetic resonance (NMR) spectroscopy can confirm structural identity but requires purified samples, limiting its use in complex biological matrices.

Q. How is this compound synthesized in laboratory settings, and what purity benchmarks are critical for research applications?

Common synthetic routes include the esterification of thioacrylic acid with methanol under acidic catalysis. Purity is assessed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with thresholds >98% required for polymer studies. Impurities like residual thioacrylic acid or methanol must be quantified using proton NMR (δ 3.3–3.5 ppm for methyl esters) and IR spectroscopy (C=O stretch ~1700 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

Stability studies recommend storage at −20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Thermal degradation is monitored via differential scanning calorimetry (DSC), with decomposition observed above 80°C. In aqueous solutions, hydrolysis to thioacrylic acid occurs at pH > 7, necessitating buffered systems for kinetic studies .

Advanced Research Questions

Q. What experimental parameters influence the RAFT polymerization kinetics of this compound, and how are conflicting rate data reconciled?

Key parameters include initiator concentration (e.g., azobisisobutyronitrile, AIBN) and chain-transfer agent (CTA) ratios. For example, using butyl 2-(((dodecylthio)carbonothioyl)thio)2-methyl propanoate (BDTMP) as CTA, higher initiator concentrations accelerate propagation but reduce control over molecular weight. Discrepancies in reported rate constants (e.g., 0.15 vs. 0.22 h⁻¹) are resolved by normalizing for solvent polarity and verifying monomer conversion via ¹H NMR .

Q. How do researchers address contradictions in metabolic pathways leading to this compound formation, particularly in asparagus-related studies?

Conflicting hypotheses (e.g., methanethiol vs. thioester pathways) are tested using isotopically labeled precursors (e.g., ¹³C-asparagine) and enzyme inhibition assays. Comparative metabolomics of human urine post-asparagus consumption, analyzed via LC-MS/MS, identifies intermediate metabolites like S-methyl-3-(methylthio)thiopropionate. Discrepancies are attributed to genetic polymorphisms in thioesterase expression .

Q. What mechanistic insights explain this compound’s role in polymer network formation, and how are cross-linking efficiencies optimized?

Radical-initiated copolymerization with acrylates introduces sulfur-based cross-links, enhancing thermal stability. Density functional theory (DFT) simulations reveal that the thioester group’s electron-withdrawing nature lowers the activation energy for propagation. Cross-linking efficiency (>85%) is quantified via sol-gel analysis and dynamic mechanical analysis (DMA), with optimal conditions at 70°C and 1:3 monomer:cross-linker ratios .

Methodological Guidelines

  • Data Contradiction Analysis : Use multi-technique validation (e.g., GC-MS + NMR) and meta-analyses of published Arrhenius parameters for kinetic disagreements .
  • Experimental Design : For metabolic studies, include control groups with asparagus-free diets and adjust for confounding variables (e.g., gut microbiota composition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.